molecular formula C10H8F3NO2 B7949627 (+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene

Cat. No.: B7949627
M. Wt: 231.17 g/mol
InChI Key: DHBWUJBSDNVHTQ-DTWKUNHWSA-N
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Description

(±)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a fluorinated aromatic compound characterized by a nitro group (-NO₂) at the benzene ring’s 1-position and a trans-2-(trifluoromethyl)cyclopropyl substituent at the 3-position. The trifluoromethyl (CF₃) group and cyclopropane ring introduce unique steric, electronic, and metabolic properties. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, critical for pharmaceutical applications . The nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

1-nitro-3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWUJBSDNVHTQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Nitration: The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Reduction: Formation of 1-amino-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique properties may also find applications in the production of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which (+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity, enhancing its interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

1-Nitro-3-(cis-2-(trifluoromethyl)cyclopropyl)benzene : Differs in cyclopropane stereochemistry (cis vs. trans).

1-Nitro-3-(trans-2-methylcyclopropyl)benzene : Replaces CF₃ with methyl (CH₃), reducing electronegativity.

1-Nitro-3-(trans-2-chlorocyclopropyl)benzene : Substitutes CF₃ with chlorine (Cl), altering polarity.

1-Nitro-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene : Shifts substituent to the 4-position, altering steric interactions.

Table 1: Substituent Impact on Physicochemical Properties

Compound LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
(±)-1-Nitro-3-(trans-2-CF₃-cyclopropyl)benzene 3.2 0.15 45
1-Nitro-3-(cis-2-CF₃-cyclopropyl)benzene 3.0 0.18 28
1-Nitro-3-(trans-2-CH₃-cyclopropyl)benzene 2.8 0.25 62
1-Nitro-4-(trans-2-CF₃-cyclopropyl)benzene 3.1 0.12 38
  • Key Observations :
    • The trans-CF₃ isomer exhibits higher lipophilicity (LogP = 3.2) than the cis analogue (LogP = 3.0) due to reduced dipole interactions .
    • Methyl substitution improves solubility (0.25 mg/mL) but reduces metabolic stability compared to CF₃, likely due to diminished electron-withdrawing effects .
    • 4-substitution lowers solubility (0.12 mg/mL) versus 3-substitution, attributed to altered crystal packing .

Biological Activity

(+/-)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene is a compound of interest due to its unique structural features, particularly the trifluoromethyl group and the nitro substituent. These characteristics can significantly influence its biological activity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H8F3NO2\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}O_2

This indicates the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3), which are known to enhance lipophilicity and modulate biological interactions.

The biological activity of this compound is primarily attributed to:

  • Electrophilic Nature : The nitro group can act as an electrophile, potentially interacting with nucleophiles in biological systems.
  • Trifluoromethyl Group : Known for its ability to stabilize radical intermediates, this group may enhance the compound's reactivity and selectivity towards specific biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives featuring trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding the cytotoxic effects of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-Nitro-3-(trifluoromethyl)benzeneMCF-715.63Induction of apoptosis via caspase activation
1,2,4-Oxadiazole DerivativeHCT-1160.48Cell cycle arrest at G1 phase
Trifluoromethylated BenzimidazoleA5492.78Apoptosis induction through p53 pathway

These findings suggest that this compound could exhibit similar anticancer properties, warranting further investigation.

Neuroprotective Effects

In addition to anticancer properties, some studies have explored the neuroprotective effects of nitro-substituted compounds. The ability of such compounds to modulate neurotransmitter systems may lead to potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • Study on Antitumor Activity :
    A study evaluated the effects of related trifluoromethylated compounds on tumor growth in xenograft models. Results indicated significant tumor reduction in treated groups compared to controls, suggesting that this compound may possess similar antitumor efficacy.
  • Neuroprotection in Animal Models :
    Research investigating the neuroprotective effects of nitro compounds revealed that they could reduce oxidative stress markers in animal models of Alzheimer's disease. This suggests a potential role for this compound in neuroprotection.

Q & A

Q. What are the recommended synthetic routes for (±)-1-Nitro-3-(trans-2-(trifluoromethyl)cyclopropyl)benzene?

Synthesis typically involves cyclopropanation and nitration steps. A plausible route:

Cyclopropane formation : Use transition-metal-catalyzed cyclopropanation of a vinyl precursor with a trifluoromethyl source (e.g., CF₃I). Trans-configuration can be controlled via stereoselective catalysts like Rh₂(OAc)₄ .

Nitration : Introduce the nitro group via electrophilic aromatic substitution (e.g., HNO₃/H₂SO₄) after cyclopropane attachment. Positioning the nitro group at the meta position requires directing-group analysis.

Purification : Column chromatography (silica gel, hexane/EtOAc) or HPLC for enantiomeric separation.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹⁹F NMR to confirm trans-cyclopropyl configuration and nitro group placement. For example, coupling constants (J = 8–10 Hz in trans-cyclopropane) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles.
  • IR Spectroscopy : Identify nitro (1530–1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.
  • Mass Spectrometry : Confirm molecular weight (e.g., EI-MS for M⁺ peak).

Q. Example ¹H NMR Data :

Proton Environmentδ (ppm)Multiplicity
Cyclopropane CH₂1.8–2.2Doublet of doublets
Aromatic H (meta to NO₂)7.4–7.6Singlet

Q. What safety protocols are essential for handling this compound?

  • Hazards : Nitro compounds may decompose explosively under heat or shock. Fluorinated groups pose inhalation risks .
  • PPE : Gloves, lab coat, and fume hood (NFPA 704: Health 2, Reactivity 1).
  • Storage : Inert atmosphere, –20°C, away from reducing agents.
  • Emergency Measures : Neutralize spills with NaHCO₃/sand; use eye wash stations if exposed .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity?

  • Electron-Withdrawing Effects : Both groups deactivate the benzene ring, directing electrophiles to the para position relative to the cyclopropane.
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals. The nitro group lowers HOMO energy, reducing nucleophilic attack .
  • Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., Hammett plots).

Q. How can stereochemical integrity of the trans-cyclopropane be validated?

  • NOESY NMR : Detect spatial proximity between cyclopropane protons and adjacent substituents.
  • X-ray Diffraction : Resolve trans-configuration via dihedral angles (e.g., 150–180° for trans) .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA).

Q. What contradictions exist in literature about this compound’s stability, and how can they be resolved?

  • Reported Stability Issues : Some studies note decomposition at >100°C, while others report stability under inert gas.
  • Resolution Strategies :
    • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature.
    • Kinetic Studies : Monitor degradation rates under varying pH and oxygen levels.
    • Control Experiments : Compare stability of cis vs. trans isomers .

Q. What role might this compound play in medicinal chemistry?

  • Fluorine Impact : The trifluoromethyl group enhances lipid solubility and metabolic stability, as seen in fluorinated drugs like Celecoxib .
  • Targeted Applications :
    • Enzyme inhibition (e.g., kinase assays via SPR).
    • Antibacterial screening (Nitro groups disrupt redox pathways).

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to protein active sites (e.g., COX-2).
  • MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, AMBER).
  • Pharmacophore Mapping : Identify critical H-bond acceptors (nitro oxygen) and hydrophobic regions (cyclopropane) .

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